1,3,2-Oxathiastannolan-5-one, 2,2-dimethyl-
Description
1,3,2-Oxathiastannolan-5-one, 2,2-dimethyl- is an organotin compound characterized by a five-membered heterocyclic ring containing oxygen, sulfur, and tin atoms. The 2,2-dimethyl substituents on the tin center influence its electronic and steric properties, impacting reactivity and stability. Organotin compounds like this are historically significant in industrial applications, such as catalysts, stabilizers for polymers, and biocides. However, direct studies on the dimethyl variant are sparse in the provided evidence, necessitating comparisons with structurally similar compounds like 2,2-dibutyl- and 2,2-dioctyl- derivatives to infer its behavior .
Properties
CAS No. |
4117-92-4 |
|---|---|
Molecular Formula |
C4H8O2SSn |
Molecular Weight |
238.88 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/C2H4O2S.2CH3.Sn/c3-2(4)1-5;;;/h5H,1H2,(H,3,4);2*1H3;/q;;;+2/p-2 |
InChI Key |
XIDZPWZINDODBR-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(OC(=O)CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one typically involves the reaction of dimethyltin dichloride with a suitable thiol and an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2SnCl2+RSH+Oxidizing Agent→2,2-Dimethyl-1,3,2-oxathiastannolan-5-one
Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
2,2-Dimethyl-1,3,2-oxathiastannolan-5-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
*Inferred based on alkyl chain length trends. Shorter methyl groups likely increase solubility and reduce melting points compared to longer-chain analogues.
Environmental and Regulatory Profiles
- 2,2-dibutyl- : Registered under EC 201-079-6 (CAS 78-06-8) with a 2010 registration date, indicating established industrial use .
- 2,2-dioctyl- : Listed in REACH tonnage analyses (1–10 tonnes/year) under CAS 15535-79-2 , suggesting lower production volume. Its MLoS (Modeled Environmental Release) value of 4040 highlights moderate persistence .
- 2,2-dimethyl-: No direct registration data found.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
